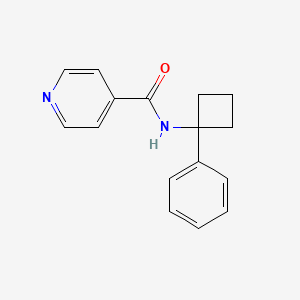![molecular formula C17H18N2O2 B7475755 [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone, also known as HPPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone is not yet fully understood. However, it is believed to act as a modulator of the serotonin and dopamine systems in the brain, which are involved in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which can improve mood and reduce symptoms of depression and anxiety. It has also been shown to have antioxidant properties, which can protect against oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone for lab experiments is its high potency and specificity. It can be used in very small doses, making it a cost-effective and efficient tool for researchers. However, one of the limitations of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone. One area of interest is in the development of new drugs based on the structure of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone for the treatment of depression and anxiety disorders. Another potential direction is in the study of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone's effects on other neurotransmitter systems in the brain. Finally, further research is needed to fully understand the mechanism of action of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone and its potential applications in other fields of scientific research.
Synthesis Methods
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone can be synthesized through a multi-step process involving the reaction of 4-hydroxyphenylpiperidin-1-ylmethanone with pyridine-3-carboxylic acid. This reaction is catalyzed by a base such as potassium carbonate, resulting in the formation of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone.
Scientific Research Applications
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of neuroscience, where it has been shown to have neuroprotective properties. [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone has also been studied for its potential applications in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
[4-(4-hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-5-3-13(4-6-16)14-7-10-19(11-8-14)17(21)15-2-1-9-18-12-15/h1-6,9,12,14,20H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSFNDBUSJWJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)




![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)



